molecular formula C16H15Cl2N3O B5911901 N'-(2,3-dichlorobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide

N'-(2,3-dichlorobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide

Cat. No. B5911901
M. Wt: 336.2 g/mol
InChI Key: GZNVRAXQZJYOQJ-UKWGHVSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide, also known as DCMH, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of hydrazones and has been found to possess interesting biochemical and physiological properties.

Mechanism of Action

The exact mechanism of action of N'-(2,3-dichlorobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide is not fully understood. However, it has been proposed that N'-(2,3-dichlorobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide exerts its biological activities by inhibiting the activity of enzymes involved in various metabolic pathways. It has also been suggested that N'-(2,3-dichlorobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide may exert its antitumor activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
N'-(2,3-dichlorobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide has been found to possess interesting biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA synthesis in cancer cells. N'-(2,3-dichlorobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide has also been found to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids and proteins. In addition, N'-(2,3-dichlorobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide has been shown to possess antioxidant activity and to protect cells against oxidative stress.

Advantages and Limitations for Lab Experiments

N'-(2,3-dichlorobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to possess potent biological activities at low concentrations. However, N'-(2,3-dichlorobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide also has some limitations. It is highly toxic and must be handled with care. In addition, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on N'-(2,3-dichlorobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide. One area of interest is the development of N'-(2,3-dichlorobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide derivatives with improved biological activities and reduced toxicity. Another area of interest is the elucidation of the mechanism of action of N'-(2,3-dichlorobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide and the identification of its molecular targets. Finally, the potential applications of N'-(2,3-dichlorobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide in the treatment of various diseases, including cancer and infectious diseases, should be further explored.

Synthesis Methods

N'-(2,3-dichlorobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide can be synthesized by reacting 2,3-dichlorobenzaldehyde with 4-methylaniline in the presence of acetic acid and sodium acetate. The resulting product is then reacted with hydrazine hydrate to yield N'-(2,3-dichlorobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide. The synthesis method has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

N'-(2,3-dichlorobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide has been extensively studied for its potential applications in scientific research. It has been found to possess a wide range of biological activities, including antitumor, antimicrobial, antifungal, and antiviral properties. N'-(2,3-dichlorobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to possess potent antimicrobial and antifungal activities against various pathogenic microorganisms.

properties

IUPAC Name

N-[(Z)-(2,3-dichlorophenyl)methylideneamino]-2-(4-methylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O/c1-11-5-7-13(8-6-11)19-10-15(22)21-20-9-12-3-2-4-14(17)16(12)18/h2-9,19H,10H2,1H3,(H,21,22)/b20-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNVRAXQZJYOQJ-UKWGHVSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C\C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Z)-(2,3-dichlorophenyl)methylideneamino]-2-(4-methylanilino)acetamide

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